CYM5181 vs. CYM-5442: Potency Evolution from Screening Hit to Optimized Lead
CYM5181 was the original ultra-high-throughput screening hit that gave rise to CYM-5442, a chemically optimized derivative with significantly enhanced potency. The evolution from CYM5181 to CYM-5442 exemplifies structure-activity optimization; while CYM5181 demonstrates an EC50 of 3.4 nM (pEC50 = 8.47) at human S1P1, CYM-5442 achieves an EC50 of 1.35 nM (pEC50 ≈ 8.87), representing a ~2.5-fold improvement in potency [1]. This quantitative difference is critical for researchers requiring the original scaffold for mechanistic studies versus those needing maximal potency for in vivo applications.
| Evidence Dimension | S1P1 agonism potency (EC50) |
|---|---|
| Target Compound Data | 3.4 nM (pEC50 = 8.47) |
| Comparator Or Baseline | CYM-5442: 1.35 nM (pEC50 ≈ 8.87) |
| Quantified Difference | ~2.5-fold higher potency for CYM-5442 |
| Conditions | GTPγS binding assay in CHO cells expressing human S1P1 |
Why This Matters
Enables precise selection between the original screening hit (CYM5181) and the high-potency derivative (CYM-5442) based on experimental requirements.
- [1] IUPHAR/BPS Guide to Pharmacology. CYM5181 Ligand Activity Charts. (2025). View Source
